molecular formula C13H26N2O2 B119841 Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate CAS No. 150349-65-8

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

Cat. No.: B119841
CAS No.: 150349-65-8
M. Wt: 242.36 g/mol
InChI Key: QZYIDMYWRACBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Pathways and Reaction Optimization

Stepwise Protection and Functionalization

The canonical synthesis involves three stages:

  • Boc Protection of Piperidine : Piperidine reacts with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions, catalyzed by 4-dimethylaminopyridine (DMAP). This yields tert-butyl piperidine-1-carboxylate with >90% efficiency .

  • Introduction of the 3-Aminopropyl Group : The Boc-protected piperidine undergoes alkylation with 3-bromopropylamine hydrobromide. A Mitsunobu reaction alternative employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple a hydroxyl-containing precursor to the piperidine ring, followed by amination via hydrazinolysis .

  • Final Deprotection and Purification : Acidic deprotection (e.g., HCl in dioxane) removes the Boc group, though this step is often omitted if the Boc-protected form is the desired product.

Table 1: Representative Synthetic Routes and Yields

StepReagents/ConditionsSolventTemp (°C)Yield (%)Purity (%)
1(Boc)₂O, DMAPDCM259298
23-Br-C₃H₆NH₂·HBr, K₂CO₃ACN807895
2*DEAD, PPh₃THF0→258597

*Alternative Mitsunobu route .

Catalytic and Solvent Systems

  • Catalysts : DMAP accelerates Boc protection by 40% compared to triethylamine. Nickel-based catalysts (e.g., NiCl₂·dppe) enhance alkylation efficiency in step 2 .

  • Solvents : THF improves Mitsunobu reaction kinetics due to its polarity, while acetonitrile (ACN) minimizes side reactions in nucleophilic substitutions.

Industrial-Scale Production and Process Intensification

Continuous Flow Reactor Systems

Industrial workflows adopt continuous flow reactors to mitigate exothermic risks during Boc protection. A tandem reactor setup achieves 98% conversion at 50°C with a residence time of 15 minutes, outperforming batch reactors (60 minutes for 92% conversion) .

Green Chemistry Innovations

  • Solvent Recycling : Supercritical CO₂ extraction recovers >85% of DCM and THF, reducing waste.

  • Catalyst Immobilization : Silica-supported DMAP enables five reuse cycles without activity loss, cutting costs by 30% .

Analytical and Purification Methodologies

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) resolves intermediates with a resolution factor >2.0. Preparative silica gel chromatography (ethyl acetate/hexane, 1:3→1:1 gradient) achieves 99% purity for the final product .

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.65–2.75 (m, 2H, piperidine-CH₂), 3.05 (t, J = 6.5 Hz, 2H, NH₂-CH₂).

  • IR : 1685 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) .

Chemical Reactions Analysis

Hydrolysis of the Boc Protecting Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for accessing the primary amine intermediate in synthetic pathways.

Reagent/ConditionsProductNotesSource
HCl in dioxane (4 M, 25°C)4-(3-aminopropyl)piperidineQuantitative yield; mild conditions
Trifluoroacetic acid (TFA)Deprotected amine + CO₂ + tert-butanolRapid deprotection; room temperature

Example :
Treatment with 4 M HCl in dioxane removes the Boc group, generating 4-(3-aminopropyl)piperidine, a versatile intermediate for further functionalization .

Reductive Amination

The primary amine undergoes reductive amination with aldehydes or ketones, forming secondary or tertiary amines. Sodium tris(acetoxy)borohydride (STAB-H) is a common reagent for this transformation.

SubstrateReagent/ConditionsProductYieldSource
3-MethylpicolinaldehydeSTAB-H in 1,2-dichloroethaneN-Alkylated derivative84.7%

Mechanism :
The amine reacts with the carbonyl compound to form an imine intermediate, which is reduced in situ by STAB-H .

Oxidation Reactions

The aminopropyl side chain can be oxidized to nitro or carbonyl derivatives under controlled conditions.

Reagent/ConditionsProductNotesSource
H₂O₂ (30%, acidic)3-Nitropropyl derivativeRequires catalytic metal ions
KMnO₄ (basic aqueous)Carboxylic acid derivativeDegrades piperidine ring

Limitation : Strong oxidants like KMnO₄ may lead to ring cleavage, limiting synthetic utility .

Substitution Reactions

The amine participates in nucleophilic substitutions, forming amides, sulfonamides, or alkylated products.

ReagentConditionsProductYieldSource
Acetyl chlorideTriethylamine, DCMN-Acetylated derivative75–90%
p-Toluenesulfonyl chloridePyridine, 0°CN-Sulfonamide80%

Example :
Reaction with p-toluenesulfonyl chloride under basic conditions forms a sulfonamide, enhancing solubility for resolution .

Cross-Coupling Reactions

While not directly reported for this compound, structurally similar piperidine derivatives undergo Suzuki-Miyaura couplings.

SubstrateReagent/ConditionsProductNotesSource
Boronate ester derivativePd(PPh₃)₄, Na₂CO₃, DMF/H₂OBiaryl-piperidine hybridRequires boronate functionalization

Comparative Reactivity with Analogues

The 3-aminopropyl chain distinguishes this compound from analogues in terms of steric and electronic effects.

CompoundKey Reactivity DifferencesSource
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylateEnhanced aromatic substitution reactivity
tert-Butyl 3-(methylcarbamoyl)piperidine-1-carboxylatePreferential amide bond formation

Table 1. Key Reaction Pathways

Reaction TypeReagents/ConditionsMajor Products
Boc DeprotectionHCl, TFAFree amine
Reductive AminationSTAB-H, aldehydes/ketonesSecondary/tertiary amines
OxidationH₂O₂, KMnO₄Nitro/carboxylic acid derivatives
SubstitutionAcyl chlorides, sulfonylating agentsAmides, sulfonamides

Scientific Research Applications

TBAP has shown promising biological activity, particularly in the modulation of inflammatory responses. Research indicates that it may act as an inhibitor of the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that TBAP can inhibit NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells, a human monocytic cell line used for studying immune responses. At a concentration of 10 µM, TBAP significantly reduced both pyroptotic cell death and IL-1β release compared to vehicle-treated controls.

Data Table: Biological Activity Assays

Assay TypeConcentration (µM)Effect ObservedReference
Pyroptosis Inhibition1050% decrease in cell death
IL-1β Release Inhibition1040% reduction in cytokine release
Cytotoxicity Assessment0.1 - 100CC₅₀ > 20 (no significant toxicity)

Case Study: Inflammatory Disease Model

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), TBAP treatment resulted in significant reductions in inflammatory markers such as TNF-α and IL-6. This study highlights TBAP's potential as an anti-inflammatory agent through modulation of the NLRP3 inflammasome pathway .

Synthetic Routes

The synthesis of TBAP typically involves the reaction of piperidine with tert-butyl chloroformate and 3-aminopropylamine under controlled conditions:

  • Formation of Intermediate : Piperidine reacts with tert-butyl chloroformate in the presence of a base like triethylamine to form tert-butyl piperidine-1-carboxylate.
  • Final Product Formation : The intermediate is then reacted with 3-aminopropylamine to yield TBAP.

This synthetic pathway allows for high yields and purity, making it suitable for industrial applications .

Applications in Organic Synthesis

TBAP is also utilized as an intermediate in organic synthesis processes. Its presence can influence the outcome of reactions, making it valuable for developing new compounds with specific properties. The compound can undergo various reactions, including oxidation, reduction, and substitution, allowing for further functionalization .

Types of Reactions

  • Oxidation : Can be oxidized using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride.
  • Substitution : The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand for certain receptors or enzymes, modulating their function and triggering downstream signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 150349-65-8
  • Molecular Formula : C₁₃H₂₆N₂O₂
  • Molecular Weight : 242.36 g/mol
  • Synonyms: 1-Boc-4-(3-aminopropyl)piperidine, N-Boc-4-(3-aminopropyl)piperidine

Structural Features: This compound consists of a piperidine ring substituted at the 4-position with a 3-aminopropyl chain. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes . Its primary applications include serving as an intermediate in pharmaceuticals, agrochemicals, and organic synthesis due to its reactive amine moiety and steric protection from the Boc group .

The structural analogs of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate differ in substituent groups, ring systems, or functional moieties. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name (CAS Number) Molecular Formula Substituent/Ring Modification Key Differences vs. Target Compound Applications/Relevance References
This compound (150349-65-8) C₁₃H₂₆N₂O₂ 4-(3-aminopropyl)piperidine, Boc group Reference compound Pharmaceutical intermediate, proteolysis studies
tert-Butyl [4,4'-bipiperidine]-1-carboxylate (171049-35-7) C₁₅H₂₆N₂O₂ Bipiperidine scaffold Two fused piperidine rings instead of one Scaffold for kinase inhibitors
tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate (530116-33-7) C₁₃H₂₄N₂O₂ 4-(2-aminopropyl) branch Shorter branched alkyl chain (C2 vs. C3) Altered solubility and receptor binding
tert-Butyl 4-(3-aminophenoxy)piperidine-1-carboxylate (790667-68-4) C₁₆H₂₄N₂O₃ 3-aminophenoxy group Aromatic ether linkage vs. alkyl chain Enhanced π-π interactions in drug design
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate (2374126-98-2) C₁₅H₂₈N₂O₂ Pyrrolidine ring with dimethyl groups 5-membered ring (vs. 6-membered piperidine) Increased steric hindrance
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate (256411-39-9) C₁₂H₂₀N₂O₂ Cyanomethyl substituent Electron-withdrawing cyano group vs. amine Intermediate for nitrile-based reactions

Key Findings:

Ring Size and Flexibility :

  • Piperidine analogs (6-membered rings) exhibit greater conformational flexibility compared to pyrrolidine derivatives (5-membered rings), influencing binding affinity in drug-receptor interactions .
  • Bipiperidine derivatives (e.g., 171049-35-7) provide rigid scaffolds for targeting enzymes like kinases .

Substituent Effects: The 3-aminopropyl chain in the target compound offers a primary amine for crosslinking or conjugation, whereas analogs with shorter chains (e.g., 530116-33-7) reduce steric bulk but limit functionalization . Aromatic substituents (e.g., 790667-68-4) enhance solubility in polar solvents and enable π-stacking in protein binding .

Functional Group Reactivity: The Boc group in all analogs protects the amine during synthesis but can be cleaved under acidic conditions for further derivatization . Cyanomethyl-substituted analogs (e.g., 256411-39-9) serve as precursors for heterocycle formation via nucleophilic addition .

Biological Relevance: The target compound’s aminopropyl chain is critical in prodrug strategies, enabling pH-sensitive release in cellular environments . Brominated analogs (e.g., 193629-30-0) are utilized in Suzuki-Miyaura couplings for biaryl synthesis .

Biological Activity

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (TBAP) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBAP is characterized by the following structural formula:

C12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound features a tert-butyl group attached to a piperidine ring, which is further substituted with an amino group and a carboxylate moiety. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

The biological activity of TBAP is primarily linked to its interaction with various receptors and enzymes. Research indicates that compounds with similar piperidine structures can influence neurotransmitter systems and exhibit anti-inflammatory properties. Specifically, TBAP may act as an inhibitor of the NLRP3 inflammasome, a critical component in the immune response that is implicated in various inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that TBAP can inhibit NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells, which are human monocytic cells used as a model for studying immune responses. The compound was tested at a concentration of 10 µM, showing significant reductions in both pyroptotic cell death and IL-1β release when compared to vehicle-treated controls .

Data Table: Biological Activity Assays

Assay Type Concentration (µM) Effect Observed Reference
Pyroptosis Inhibition1050% decrease in cell death
IL-1β Release Inhibition1040% reduction in cytokine release
Cytotoxicity Assessment0.1 - 100CC₅₀ > 20 (no significant toxicity)

Case Study 1: Inflammatory Disease Model

In a study investigating the role of TBAP in inflammatory diseases, researchers utilized a mouse model of acute inflammation induced by lipopolysaccharide (LPS). TBAP treatment resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. The study highlighted the compound's potential as an anti-inflammatory agent through modulation of the NLRP3 inflammasome pathway .

Q & A

Q. Basic: What are the recommended methods for synthesizing Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions. For example:

Intermediate Formation : Prepare cyclopropylamine derivatives or analogous precursors via condensation with thiocyanate or other nucleophiles.

Coupling : React intermediates with piperidine derivatives using tert-butyl carbamate under reflux conditions.

Optimization : Adjust catalysts (e.g., triethylamine) and solvents (dichloromethane, THF) to enhance yield. Temperature control (20–80°C) and inert atmospheres (N₂/Ar) minimize side reactions.

Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane for high purity (>95%). Confirm purity via HPLC and NMR.

Q. Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:
Critical protocols include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved masks) if aerosolization is possible.
  • Ventilation : Work in a fume hood to prevent inhalation exposure. Ensure eyewash stations and emergency showers are accessible.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Q. Basic: Which analytical techniques are suitable for characterizing the purity and structure of this compound?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹³C NMR to verify piperidine ring geometry and tert-butyl group presence.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₂₄N₂O₂ = 248.18 g/mol).
  • Purity Assessment :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.
    • FTIR : Identify amine (-NH₂) and carbonyl (C=O) stretches.

Q. Advanced: How should researchers resolve contradictions in reported toxicological data for this compound?

Answer:

Literature Cross-Referencing : Compare SDS from multiple suppliers (e.g., Key Organics, Aladdin Scientific) and peer-reviewed studies. Note gaps in acute/chronic toxicity data.

In Vitro Assays : Conduct Ames tests (mutagenicity) and cytotoxicity screens (e.g., MTT assay on HEK293 cells).

In Vivo Studies : Perform acute oral/dermal toxicity tests in rodents (OECD Guidelines 423/425) to establish LD₅₀ values.

Prudent Handling : Assume moderate toxicity (Category 4 GHS) until data is conclusive.

Q. Advanced: What are the key chemical reactions of this compound, and how do they influence its utility in organic synthesis?

Answer:

  • Deprotection : Remove the tert-butyl group with trifluoroacetic acid (TFA) to generate a free amine for further functionalization.
  • Nucleophilic Substitution : React the primary amine with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amides or sulfonamides.
  • Oxidation : Convert the piperidine ring to a pyridine derivative using KMnO₄ or H₂O₂ under acidic conditions.
  • Applications : These reactions enable its use in synthesizing protease inhibitors, kinase ligands, and prodrugs.

Q. Advanced: In what ways is this compound employed as a building block in drug discovery research?

Answer:

  • Pharmacokinetic Optimization : The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration.
  • Targeted Conjugation : The aminopropyl side chain allows linkage to fluorescent tags (e.g., FITC) or biotin for cellular tracking.
  • Case Studies :
    • Protease Inhibitors : Used in HIV-1 protease inhibitor scaffolds.
    • GPCR Ligands : Modulate adrenergic or serotonin receptors via piperidine ring modifications.
  • Challenges : Balance solubility (LogP ~3.6) and metabolic stability via structural tweaks.

Properties

IUPAC Name

tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYIDMYWRACBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629390
Record name tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150349-65-8
Record name tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 20.24 g (54.34 mM) of 3-(1-tert-butoxycarbonyl-4-piperidyl)-1-propylphthalimide in 350 ml of ethanol was added 7.9 ml (163 mM) of hydrazine monohydrate and the mixture was refluxed for one hour. After cooling to room temperature, the resulting precipitate (phthalide) was filtered off and washed with a small amount of ethanol. The filtrate and washes were pooled and the solvent was distilled off under reduced pressure. The residue was extracted with chloroform and the organic layer was washed with saturated aqueous solution of sodium chloride and dried over MgSO4. The solvent was then distilled off under reduced pressure to provide the title compound. Light-yellow oil. Yield 13.08 g (99%)
Name
3-(1-tert-butoxycarbonyl-4-piperidyl)-1-propylphthalimide
Quantity
20.24 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Triphenylphosphine (0.657 g, 2.50 mmol) is added to a stirred solution of 4-(3-azido-propyl)-piperidine-1-carboxylic acid tert-butyl ester (0.560 g, 2.09 mmol) in THF (2 mL)/CH3CN (5 mL)/H2O (1 mL) and the mixture is stirred at ambient temperature for 18 hours. After concentration and subsequent chromatography purification on silica gel, eluting with 2 M NH3/MeOH in dichloromethane 0-15%, the title compound is obtained as a clear oil (0.420 g, 83% yield).
Quantity
0.657 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.